

Givinostat Platelet Monitoring & Management

FAQ

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Compound Focus: Givinostat

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1. What is the recommended platelet count monitoring protocol for Givinostat?

The protocol requires both a baseline assessment and ongoing monitoring according to a defined schedule [1] [2].

- **Baseline:** A platelet count must be obtained and evaluated prior to initiating treatment. Do not initiate **Givinostat** in patients with a platelet count $<150 \times 10^9/L$ [1] [2].
- **Ongoing Monitoring:** After treatment begins, monitor blood counts (CBC with differential) according to this schedule:
 - Every **2 weeks** for the first **2 months**.
 - At **month 3**.
 - Every **3 months** thereafter [1] [2].

The rationale for this intensive initial monitoring is that the maximum decrease in platelets typically occurs within the first 2 months of therapy [3]. Clinical trial data (from the Phase 3 EPIDYS trial) indicates that the median time to platelet count nadir was about 85 days, with recovery occurring around 26 days after the nadir [4].

2. At what platelet count threshold is a dose modification required?

A dose reduction is required if the platelet count falls below $150 \times 10^9/L$, verified by two separate assessments conducted one week apart [1].

3. What are the specific dose modification steps for thrombocytopenia?

Givinostat dosing is weight-based, and the dosage modification follows a two-step reduction process. The tables below detail the reduced dosages and corresponding suspension volumes [1].

First Dosage Modification [1]

Body Weight	Dosage	Oral Suspension Volume
10 kg to <20 kg	17.7 mg twice daily	2 mL twice daily
20 kg to <40 kg	22.2 mg twice daily	2.5 mL twice daily
40 kg to <60 kg	31 mg twice daily	3.5 mL twice daily
≥60 kg	39.9 mg twice daily	4.5 mL twice daily

Second Dosage Modification [1]

Body Weight	Dosage	Oral Suspension Volume
10 kg to <20 kg	13.3 mg twice daily	1.5 mL twice daily
20 kg to <40 kg	17.7 mg twice daily	2 mL twice daily
40 kg to <60 kg	26.6 mg twice daily	3 mL twice daily
≥60 kg	35.4 mg twice daily	4 mL twice daily

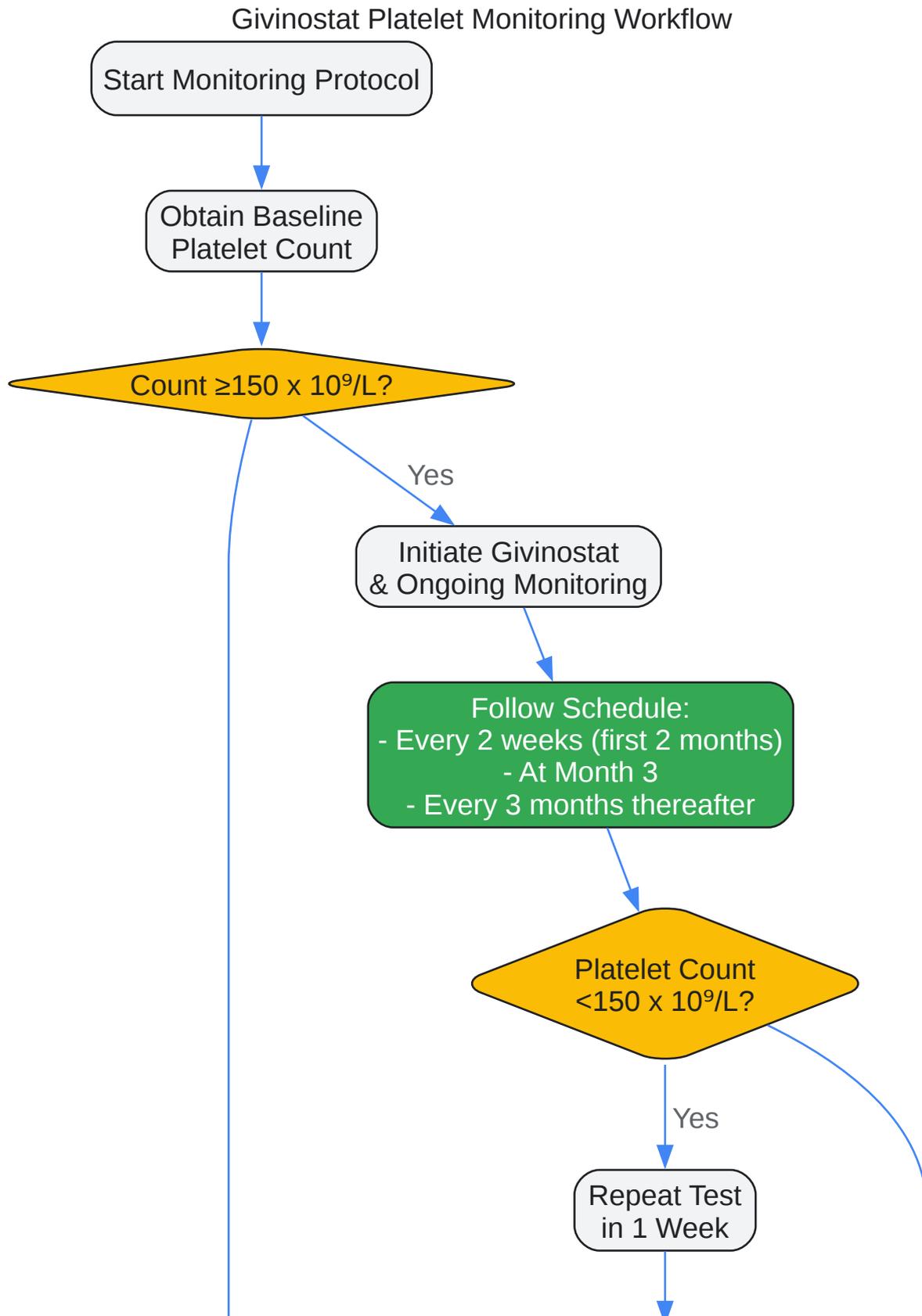
- **Procedure:** If the low platelet count persists after the first modification, proceed to the second dosage modification.
- **Discontinuation:** If thrombocytopenia persists after the second dosage modification, **Givinostat** should be permanently discontinued [1].
- **Clinical Context:** In the EPIDYS trial, thrombocytopenia or decreased platelet count was reported in 32.2% to 33% of **Givinostat**-treated patients. All events were Grade 1 or 2 in severity, and none led to study drug withdrawal, though dose reduction was required in about 14% of patients [1] [4].

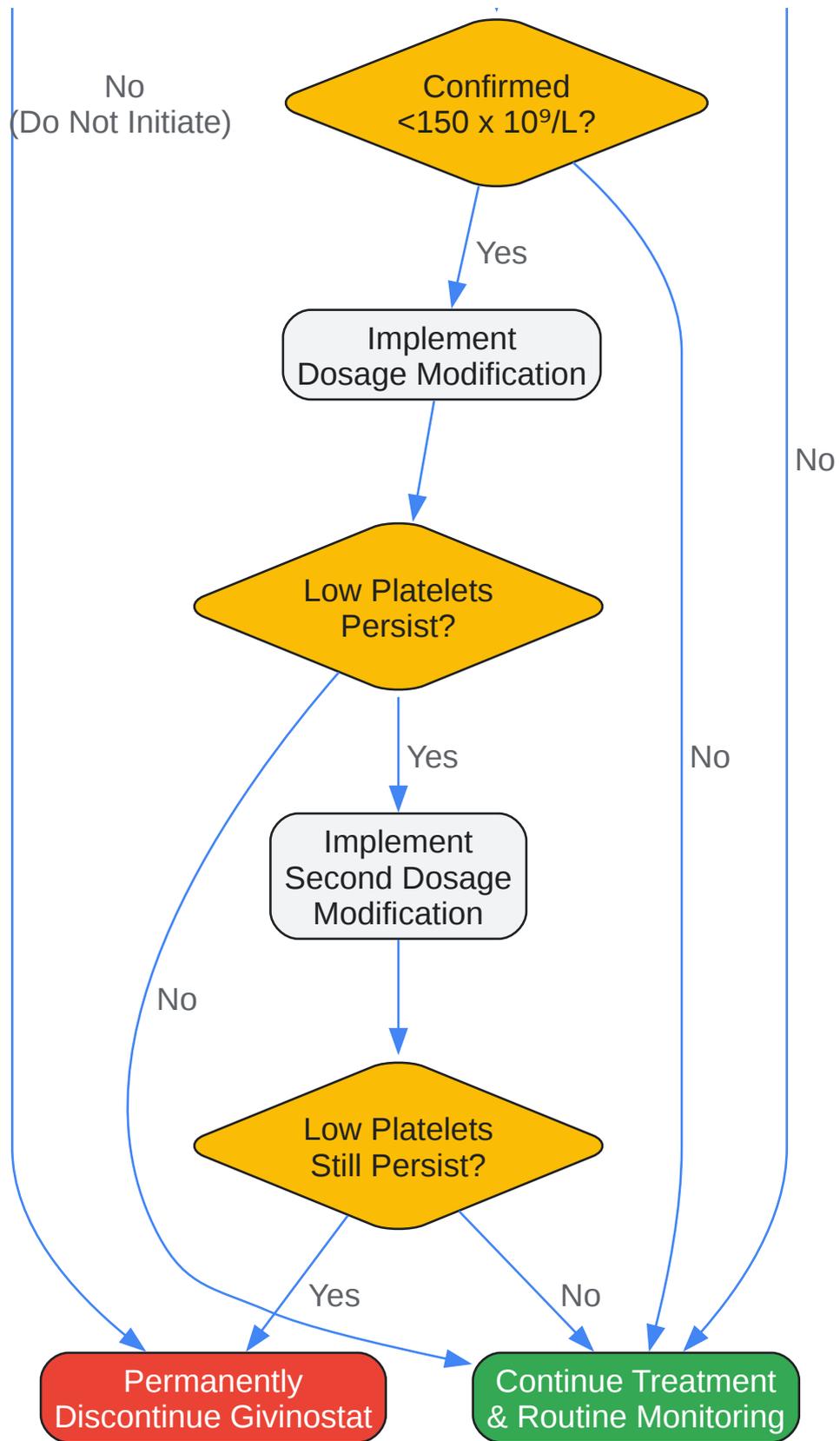
4. Are there other critical hematological parameters to monitor?

Yes. **Givinostat** can cause other signs of myelosuppression. Monitoring should include:

- **Hemoglobin:** Discontinue treatment if levels fall to ≤ 8.0 g/dL [5].
- **White Blood Cells:** Discontinue treatment if the count falls to $\leq 2.0 \times 10^9/L$ [5].

The following workflow diagram summarizes the key steps and decision points in the **Givinostat** platelet monitoring protocol.





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Key Experimental & Clinical Data for Protocol Design

For researchers designing studies or analyzing outcomes, the following data from clinical trials may be useful:

- **Time to Nadir and Recovery:** A population PK/PD analysis found that the maximum platelet count decrease occurred within 28 days. After 1 week and 6 months of treatment, approximately 1% and 14-15% of patients, respectively, had a platelet count $<75 \times 10^9/L$ [6].
- **Severity and Management:** In the Phase 3 EPIDYS trial, all instances of thrombocytopenia were mild or moderate (Grade 1 or 2). No patients withdrew from the study due to this adverse event, indicating it is manageable with the prescribed monitoring and dose adjustment protocol [4].

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